molecular formula C10H11ClN4O4 B12394519 2-Chloro-9-(beta-D-ribofuranosyl)purine

2-Chloro-9-(beta-D-ribofuranosyl)purine

Cat. No.: B12394519
M. Wt: 286.67 g/mol
InChI Key: DXGGYSNDZSUEHC-AOXOCZDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-(beta-D-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-(beta-D-ribofuranosyl)purine typically involves the reaction of 2-chloropurine with beta-D-ribofuranose under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The reaction conditions may include the use of solvents such as acetonitrile and a reaction time of several hours at room temperature .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-9-(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-9-(beta-D-ribofuranosyl)purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-9-(beta-D-ribofuranosyl)purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .

Comparison with Similar Compounds

Comparison: 2-Chloro-9-(beta-D-ribofuranosyl)purine is unique due to its specific substitution pattern and its ability to inhibit DNA synthesis effectively. Compared to other similar compounds, it has shown broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Properties

Molecular Formula

C10H11ClN4O4

Molecular Weight

286.67 g/mol

IUPAC Name

(2R,3S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6?,7+,9-/m1/s1

InChI Key

DXGGYSNDZSUEHC-AOXOCZDOSA-N

Isomeric SMILES

C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.